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Compound of Interest

Compound Name: 2-Bromo-6-formylbenzonitrile

Cat. No.: B3038160

Introduction

2-Bromo-6-formylbenzonitrile is a bespoke trifunctional aromatic compound holding
significant potential as a versatile building block in medicinal chemistry and materials science.
Its unique substitution pattern, featuring a nitrile, an aldehyde, and a bromine atom in a
sterically demanding ortho-arrangement, offers a rich scaffold for the synthesis of complex
heterocyclic systems and novel organic materials.[1] A thorough understanding of its
spectroscopic properties is paramount for reaction monitoring, quality control, and the
unambiguous identification of this key intermediate.

This technical guide provides an in-depth analysis of the expected spectroscopic data for 2-
Bromo-6-formylbenzonitrile, including Nuclear Magnetic Resonance (NMR), Infrared (IR),
and Mass Spectrometry (MS). In the absence of a complete, publicly available experimental
dataset for this specific molecule, this guide will leverage established principles of spectroscopy
and data from structurally analogous compounds to provide a robust and predictive
interpretation. All interpretations are grounded in fundamental spectroscopic principles and
supported by data from related molecules.

Molecular Structure and Key Spectroscopic
Features

The molecular structure of 2-Bromo-6-formylbenzonitrile dictates its characteristic spectral
signature. The electron-withdrawing nature of the nitrile and formyl groups, combined with the
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steric and electronic influence of the bromine atom, creates a unique electronic environment for
each atom and bond within the molecule.

Caption: Molecular structure of 2-Bromo-6-formylbenzonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
The following sections detail the predicted *H and 3C NMR spectra of 2-Bromo-6-
formylbenzonitrile.

'H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons
and the aldehydic proton. The chemical shifts are influenced by the electronic effects of the
substituents. The electron-withdrawing nitrile and aldehyde groups will deshield the aromatic
protons, shifting them downfield.

Table 1: Predicted *H NMR Data for 2-Bromo-6-formylbenzonitrile

Predicted Chemical o Coupling Constant
Proton . Multiplicity
Shift (6, ppm) (J, H2)
H-CHO 10.2-10.5 Singlet (s)
H-3 7.8-8.0 Doublet (d) ~8.0
H-4 76-7.8 Triplet (t) ~8.0
H-5 8.0-8.2 Doublet (d) ~8.0

Causality of Experimental Choices: The spectrum would be acquired in a deuterated solvent
that does not exchange with the aldehydic proton, such as deuterated chloroform (CDCIs) or
deuterated dimethyl sulfoxide (DMSO-de). Tetramethylsilane (TMS) would be used as an
internal standard (O ppm). A standard 400 or 500 MHz spectrometer would provide sufficient
resolution to resolve the coupling patterns of the aromatic protons.

3C NMR Spectroscopy
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The 13C NMR spectrum will provide information on all eight carbon atoms in the molecule. The
chemical shifts of the carbon atoms are highly dependent on their local electronic environment.

Table 2: Predicted 3C NMR Data for 2-Bromo-6-formylbenzonitrile

Carbon Predicted Chemical Shift (6, ppm)
C=0 (aldehyde) 185 - 195
C-Br 120 - 125
C-CN 110 - 115
C-CHO 135 - 140
C-3 130 - 135
C-4 138 - 142
C-5 132 - 137
CN 115-120

Expert Insights: Quaternary carbons (C-Br, C-CN, C-CHO) are expected to show weaker
signals compared to the protonated carbons due to the absence of the Nuclear Overhauser
Effect (NOE).[2] The chemical shifts are predicted based on additive models and comparison
with similar structures. For instance, the aldehydic carbon is expected in the highly deshielded
region typical for carbonyls.[3]

NMR Spectroscopy Workflow
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Caption: A typical workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a
molecule. The IR spectrum of 2-Bromo-6-formylbenzonitrile will be dominated by the
characteristic absorption bands of the nitrile and aldehyde groups.

Table 3: Predicted IR Absorption Bands for 2-Bromo-6-formylbenzonitrile

. Predicted Absorption )
Functional Group - ( 1 Intensity
ange (cm~

C=N (Nitrile) 2220 - 2240 Medium to Strong
C=0 (Aldehyde) 1700 - 1720 Strong
Medium, two bands (Fermi
C-H (Aldehyde) 2820 - 2850 and 2720 - 2750
resonance)
C=C (Aromatic) 1580 - 1600 and 1450 - 1500 Medium to Weak
C-Br 500 - 600 Medium to Strong

Trustworthiness of Protocol: A standard protocol for acquiring the IR spectrum would involve
preparing a KBr pellet of the solid sample or analyzing a thin film of the compound on a salt
plate (e.g., NaCl or KBr). A background spectrum of the empty sample holder is always
recorded and subtracted from the sample spectrum to ensure that atmospheric absorptions
(e.g., COz2 and H20) are removed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification.

Predicted Mass Spectrum of 2-Bromo-6-formylbenzonitrile

The electron ionization (El) mass spectrum is expected to show a prominent molecular ion
peak (M*). Due to the presence of bromine, the molecular ion will appear as a pair of peaks of
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almost equal intensity, corresponding to the two major isotopes of bromine ("°Br and 81Br).
e Molecular Formula: CsHsBrNO

e Monoisotopic Mass: 208.9476 g/mol [4]

o Expected Molecular lon Peaks (M*): m/z 209 and 211 (in a ~1:1 ratio)

Fragmentation Pattern:

The molecule is expected to fragment in a predictable manner under EI conditions. Key
fragmentation pathways would likely involve:

e Loss of the bromine atom: [M - Br]*
e Loss of the formyl group: [M - CHOJ*

e Loss of carbon monoxide from the [M - H]* ion.

CO

Click to download full resolution via product page

Caption: Predicted major fragmentation pathways for 2-Bromo-6-formylbenzonitrile in EI-MS.

Experimental Protocols
NMR Spectroscopy

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://lab.vanderbilt.edu/wp-content/uploads/sites/59/2025/08/1-s2.0-S0040403916307365-main.pdf
https://www.benchchem.com/product/b3038160?utm_src=pdf-body-img
https://www.benchchem.com/product/b3038160?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3038160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: Dissolve approximately 5-10 mg of 2-Bromo-6-formylbenzonitrile in
0.6 mL of deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS).

e 'H NMR Acquisition:

o

Spectrometer: 400 MHz NMR spectrometer.

[¢]

Pulse Program: Standard single-pulse experiment (zg30).

Number of Scans: 16.

[e]

[e]

Relaxation Delay (d1): 1.0 s.

(¢]

Acquisition Time: ~3-4 s.

e 13C NMR Acquisition:
o Spectrometer: 100 MHz (on a 400 MHz system).
o Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
o Number of Scans: 1024 or more, depending on sample concentration.

o Relaxation Delay (d1): 2.0 s.

IR Spectroscopy (KBr Pellet Method)

o Sample Preparation: Grind a small amount (~1-2 mg) of 2-Bromo-6-formylbenzonitrile with
approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle
until a fine, uniform powder is obtained.

o Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10
tons) for several minutes to form a transparent or translucent pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and
acquire the spectrum, typically over the range of 4000-400 cm~1.

Mass Spectrometry (Electron lonization)
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o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a direct insertion probe or through a gas chromatograph (GC-MS).

 lonization: Use a standard electron ionization energy of 70 eV.

e Analysis: Scan a mass range of m/z 40-300 to detect the molecular ion and significant
fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-Bromo-6-formylbenzonitrile. While based on predictive analysis and data from
analogous compounds, the interpretations herein offer a solid foundation for researchers
working with this molecule. The provided protocols are robust and follow standard laboratory
practices, ensuring reliable data acquisition. Unambiguous structural confirmation will ultimately
require the acquisition and analysis of a complete set of experimental data for this specific
compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt
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